[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Overview
Description
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms
Mechanism of Action
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the downstream effects of this compound .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride’s action are currently unknown. As more research is conducted, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl isoxazole-3-carboxylate and methylamine.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent, such as ethanol or methanol.
Formation of Intermediate: The intermediate ethyl isoxazole-3-carboxylate is first converted to its corresponding amide using methylamine.
Hydrolysis and Formation of Hydrochloride: The amide is then hydrolyzed to form the free amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various substituted isoxazoles.
Scientific Research Applications
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
5-Methylisoxazol-3-amine
5-Ethylisoxazol-3-amine
5-Propylisoxazol-3-amine
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Properties
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-6-3-5(4-7)8-9-6;/h3H,2,4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDODLFNLXDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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